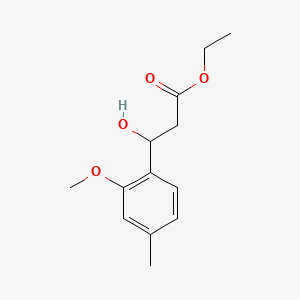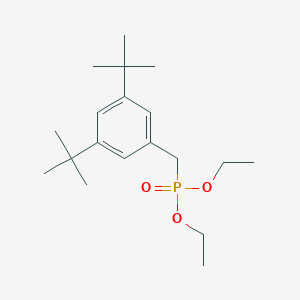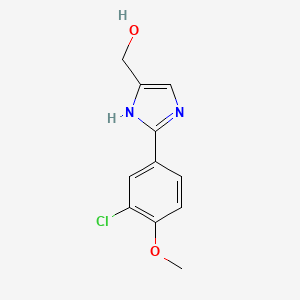
(3-(Benzyloxy)phenyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Benzyloxy)phenyl)trimethylsilane is an organosilicon compound with the molecular formula C16H20OSi. It is characterized by a phenyl ring substituted with a benzyloxy group and a trimethylsilyl group. This compound is of interest in organic synthesis and materials science due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)phenyl)trimethylsilane typically involves the reaction of 3-hydroxybenzyl alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial equipment to ensure efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(3-(Benzyloxy)phenyl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Benzoic acid or benzaldehyde.
Reduction: Benzyl alcohol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-(Benzyloxy)phenyl)trimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development.
Mecanismo De Acción
The mechanism of action of (3-(Benzyloxy)phenyl)trimethylsilane involves its ability to act as a hydride donor or radical H-donor. The silicon atom in the trimethylsilyl group has a high affinity for oxygen and fluorine, making it a versatile reagent in various chemical reactions. The benzyloxy group can participate in resonance stabilization, influencing the reactivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- (3-(Benzyloxy)-5-(methylthio)phenyl)trimethylsilane
- (3-(Benzyloxy)phenyl)dimethylsilane
- (3-(Benzyloxy)phenyl)triethylsilane
Uniqueness
(3-(Benzyloxy)phenyl)trimethylsilane is unique due to the presence of both a benzyloxy group and a trimethylsilyl group, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications in organic synthesis and materials science .
Propiedades
Fórmula molecular |
C16H20OSi |
|---|---|
Peso molecular |
256.41 g/mol |
Nombre IUPAC |
trimethyl-(3-phenylmethoxyphenyl)silane |
InChI |
InChI=1S/C16H20OSi/c1-18(2,3)16-11-7-10-15(12-16)17-13-14-8-5-4-6-9-14/h4-12H,13H2,1-3H3 |
Clave InChI |
UGZSDCDVGBOSMT-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=CC(=C1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 4-[2-(Boc-amino)acetamido]butanoate](/img/structure/B13691551.png)

![Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane](/img/structure/B13691568.png)



![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid](/img/structure/B13691584.png)

![2,2-Dimethyl-8-nitro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13691593.png)





